Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-
Description
Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)- is a benzopyran-derived acetamide compound characterized by a fused bicyclic chromene (benzopyran) core substituted with a methyl group at position 6 and an acetamide moiety at position 2.
Properties
CAS No. |
54444-89-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(6-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-12-10(5-8)6-11(7-15-12)13-9(2)14/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
QBTBILNDUFSKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenolic Precursors
Chroman rings are typically constructed via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, 2-methylchroman-3-ol can be synthesized by reacting 2-methylphenol with acrolein derivatives under acidic conditions. Subsequent oxidation or functional group interconversion yields intermediates for further modification.
Reductive Cyclization
Nitro-substituted precursors undergo hydrogenation to generate amine intermediates. For instance, 3-nitro-2-methylchroman, synthesized via nitration of 2-methylchroman, is reduced using catalytic hydrogenation (Pd/C, H₂) to produce 2-methylchroman-3-amine. This method ensures high regioselectivity and avoids side reactions associated with direct nucleophilic substitution.
The introduction of the acetamide group at the 3-position of the chroman ring is achieved through two primary strategies:
Direct Acetylation of Chroman-3-amine
The most straightforward method involves reacting 2-methylchroman-3-amine with acetylating agents.
-
Reagents: 2-Methylchroman-3-amine (1.0 equiv), acetic anhydride (1.2 equiv), pyridine (1.5 equiv).
-
Conditions: Room temperature, anhydrous dichloromethane, 12-hour stirring.
-
Workup: Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
Mechanistic Insight:
Pyridine acts as a base, neutralizing HCl generated during the acetylation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate.
Stepwise Acylation and Cyclization
Alternative routes employ pre-functionalized intermediates. For example, bromoacetylation of 3-hydroxy-2-methylchroman followed by amination:
-
Bromoacetylation: 3-Hydroxy-2-methylchroman reacts with bromoacetyl bromide in the presence of triethylamine.
-
Amination: The bromoacetyl intermediate undergoes nucleophilic substitution with aqueous ammonia (NH₃/H₂O).
-
In situ Acetylation: Direct treatment with acetic anhydride yields the target acetamide.
Advantages:
-
Avoids isolation of sensitive amine intermediates.
-
Compatible with large-scale production due to streamlined steps.
Industrial-Scale Optimization
Industrial protocols prioritize cost efficiency and scalability:
Continuous Flow Acetylation
Continuous flow reactors enhance reaction control and reduce byproduct formation. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 30–45 min | Maximizes conversion |
| Temperature | 25–30°C | Prevents decomposition |
| Molar Ratio (Ac₂O:Amine) | 1.1:1 | Minimizes excess reagent |
Solvent Recycling
Toluene and ethyl acetate are recovered via distillation, reducing waste and production costs by ~40%.
Comparative Analysis of Methods
The table below evaluates laboratory and industrial methods:
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Acetylation | Ac₂O, Pyridine | 78–85 | 98–99 | Moderate |
| Stepwise Acylation | BrCH₂COBr, NH₃ | 70–75 | 95–97 | High |
| Continuous Flow | Ac₂O, Toluene | 90–92 | >99 | Industrial |
Key Observations:
-
Direct acetylation offers simplicity but requires stringent moisture control.
-
Continuous flow systems outperform batch processes in yield and purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylchroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(6-Methylchroman-3-yl)acetamide oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-(6-Methylchroman-3-yl)acetamide oxide.
Reduction: 6-Methylchroman-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Methylchroman-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiadiazole Moieties
Compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide () share the acetamide backbone but incorporate benzothiazole and thiadiazole rings. These substitutions enhance π-π stacking and hydrophobic interactions, critical for anticonvulsant activity. In contrast, the target benzopyran-based acetamide lacks the sulfur-containing heterocycles but retains the methyl-substituted aromatic system, which may modulate blood-brain barrier permeability .
Pyridazinone-Based Acetamides
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (), exhibit potent FPR2 receptor agonism. The pyridazinone ring introduces additional hydrogen-bond acceptors, enhancing receptor binding compared to the benzopyran system. However, the benzopyran core in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .
Natural Product-Derived Pyrrole Acetamides
Natural analogs like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide () feature pyrrole rings instead of benzopyran. These compounds demonstrate antioxidant and antimicrobial activities but lack the rigid bicyclic structure of the target compound, which could limit their bioavailability in CNS-targeted applications .
Pharmacological Activity Comparison
Table 1: Key Pharmacological Properties of Selected Analogues
Key Research Findings and Limitations
Benzothiazole-thiadiazole acetamides outperform the benzopyran analog in anticonvulsant models, likely due to enhanced hydrophobic interactions with neuronal ion channels .
Pyridazinone derivatives exhibit superior receptor specificity (FPR2) but may suffer from metabolic instability compared to the benzopyran scaffold .
Natural pyrrole acetamides lack the structural rigidity required for CNS penetration, limiting their therapeutic scope .
Biological Activity
Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)- is a compound with notable biological activities attributed to its unique benzopyran structure. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.25 g/mol
- Structure : The compound features a dihydrobenzopyran moiety that is characteristic of various natural products and pharmaceuticals, contributing to its potential biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of benzopyran, including Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-, exhibit significant antimicrobial properties. A study assessing various compounds revealed that benzofuran derivatives showed promising efficacy against bacterial strains such as E. coli and B. subtilis. Although specific data on Acetamide itself were limited, its structural similarities suggest potential antimicrobial activity .
2. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism for compounds aimed at treating neurodegenerative diseases such as Alzheimer's. The benzopyran structure has been linked to AChE inhibition in similar compounds. For example, a related series of compounds showed varying degrees of AChE inhibition with IC values ranging from 0.55 μM to 2.28 μM . This suggests that Acetamide may also exhibit similar inhibitory effects due to its structural characteristics.
3. Anti-inflammatory Properties
Research has indicated that compounds with benzopyran structures can possess anti-inflammatory properties. A related compound was effective in reducing inflammation in rat models with an effective dose (ED) of 0.094 mg/kg in blocking edema and arthritis . While specific studies on Acetamide are sparse, the potential for anti-inflammatory activity is supported by its structural analogs.
Synthesis Methods
Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)- can be synthesized through various organic reactions typical for amides and benzopyran derivatives. Key synthetic routes include:
- Formation from Benzopyran Derivatives : Utilizing existing benzopyran frameworks to introduce acetamide functionalities.
- Modification of Existing Compounds : Structural modifications to enhance biological activity or selectivity for specific targets.
Comparative Analysis with Related Compounds
To better understand the potential of Acetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(6-Methyl-4-oxochroman-3-yl)acetamide | CHNO | Contains an oxo group |
| N-(6-Methylcoumarin)acetamide | CHNO | Lacks dihydro substitution |
| 2-(Hydroxymethyl)-2-methylchromen | CHO | Hydroxymethyl substituent instead of acetamide |
These comparisons highlight the unique structural attributes of Acetamide while showcasing its potential as a versatile scaffold for further chemical modifications and applications.
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of substituted chroman-3-amine intermediates followed by acetylation. Key methods include:
- Condensation reactions using acetic anhydride under reflux (yields ~65–75%) .
- Microwave-assisted synthesis to reduce reaction time and improve purity (yields up to 82%) .
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity in chroman ring formation .
- Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios of amine intermediates significantly affect yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing Acetamide, N-(3,4-dihydro-6-methyl-2H-1-benzopyran-3-yl)-, and what key data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm the acetamide moiety (δ ~2.0–2.2 ppm for methyl groups, δ ~165–170 ppm for carbonyl) and chroman ring substitution patterns .
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and chroman ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ for C₁₃H₁₅NO₂) .
Q. What are the reported biological activities of this compound, and which assay systems are commonly used?
- Methodological Answer :
- Antioxidant Activity : Modulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in in vitro oxidative stress models (e.g., H₂O₂-treated HepG2 cells) .
- Anti-inflammatory Potential : Inhibits COX-2 in LPS-induced macrophage assays (IC₅₀ ~12–18 µM) .
- Assay Recommendations : Use ELISA for cytokine profiling and fluorometric kits for ROS detection to quantify activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time (e.g., 24h vs. 48h treatments) .
- Orthogonal Validation : Cross-validate using multiple assays (e.g., MTT for viability + Western blot for target protein expression) .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., 6-methyl vs. 6-bromo analogs) to identify structure-activity trends .
Q. What strategies optimize the synthesis of this compound for higher yields while minimizing side products?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce byproduct formation (e.g., <5% impurities at 80°C) .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for selective amidation .
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
Q. How does the compound interact with biological targets at the molecular level, and what computational tools can predict its binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or GPx. Prioritize hydrogen bonding with Ser530 (COX-2) or selenocysteine residues (GPx) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .
- Pharmacophore Mapping : Identify critical features (e.g., acetamide carbonyl, chroman methyl group) using Phase or MOE .
Q. What are the key structural analogs of this compound, and how do their modifications impact activity?
- Methodological Answer :
| Analog | Substituent | Activity Trend |
|---|---|---|
| N-(6-Methyl-4-oxochroman-3-yl)acetamide | 4-oxo group | Enhanced COX-2 inhibition (~2x) |
| N-(6-Bromo-chroman-3-yl)acetamide | Bromine at C6 | Reduced solubility, higher IC₅₀ |
| 2-(Hydroxymethyl)-chroman derivatives | Hydroxymethyl group | Improved antioxidant activity |
- SAR Insight : Electron-withdrawing groups (e.g., Br) reduce bioavailability, while polar substituents (e.g., OH) enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
